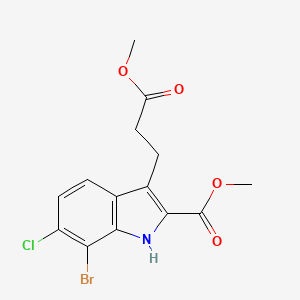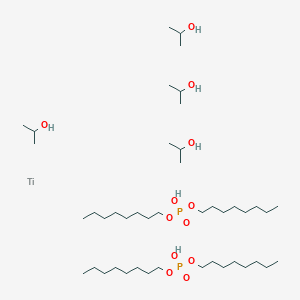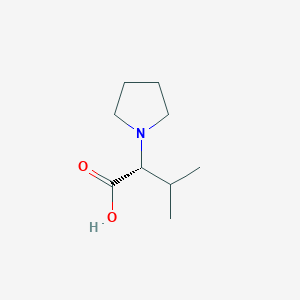
(R)-3-Methyl-2-(1-pyrrolidinyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures . This reaction forms pyrrolidine, which can then be further functionalized to introduce the methyl and butyric acid groups.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often employs continuous flow reactors and fixed-bed catalysts to ensure high yields and purity. The process involves multistage purification and separation techniques, including extractive and azeotropic distillation .
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog without the methyl and butyric acid substituents.
Pyrroline: Contains one double bond in the ring structure.
Pyrrolizidine: Features two fused pentagonal rings.
Uniqueness
®-3-Methyl-2-(1-pyrrolidinyl)butyric Acid is unique due to its chiral center and the presence of both a pyrrolidine ring and a butyric acid moiety. This combination of features contributes to its distinct biological activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1 |
Clé InChI |
XXAWWQYJXDAKIM-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)O)N1CCCC1 |
SMILES canonique |
CC(C)C(C(=O)O)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


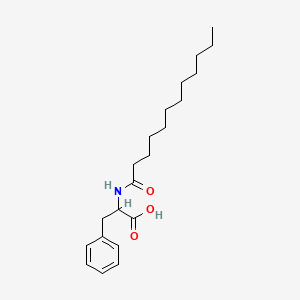
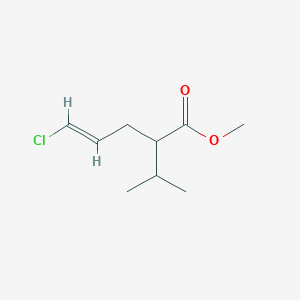
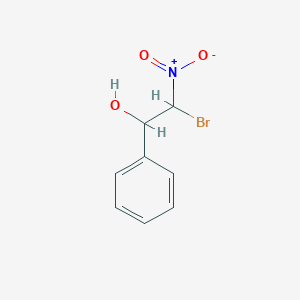
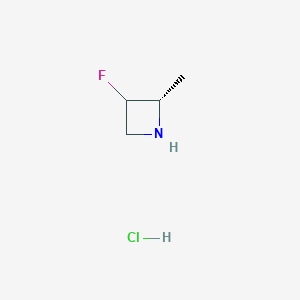
![2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12281585.png)
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
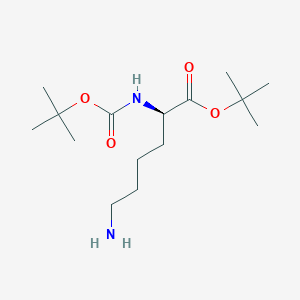
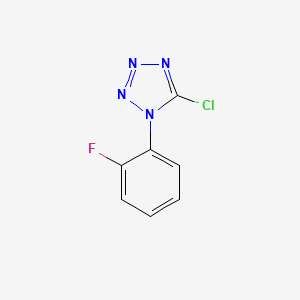
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
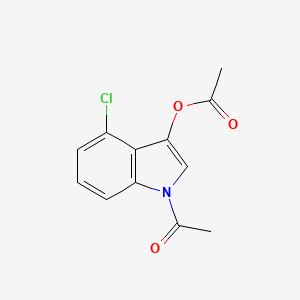
![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
